4-Isopropyl-2,6-dinitrophenol
CAS No.: 4097-47-6
Cat. No.: VC4100676
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4097-47-6 |
|---|---|
| Molecular Formula | C9H10N2O5 |
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | 2,6-dinitro-4-propan-2-ylphenol |
| Standard InChI | InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3 |
| Standard InChI Key | FVMCLNZPDUOPJC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
4-Isopropyl-2,6-dinitrophenol is a substituted phenol with two nitro groups at the 2- and 6-positions and an isopropyl group at the 4-position. Its molecular structure (Figure 1) has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The compound’s SMILES notation is , and its InChIKey is .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.1861 g/mol | |
| CAS Registry Number | 4097-47-6 | |
| X-ray Crystal Density | 1.4160 g/cm³ (estimate) |
Synthesis and Characterization
Synthetic Pathways
A one-pot synthesis route from 4-chloro-3,5-dinitroaniline has been reported, yielding 4-diazo-2,6-dinitrophenol as an intermediate . The reaction proceeds under mild conditions, utilizing diazotization followed by hydrolysis. Key steps include:
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Diazotization of the amine group using sodium nitrite in acidic media.
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Hydrolysis of the diazo intermediate to form the phenolic hydroxyl group .
Table 2: Synthesis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | 4-Chloro-3,5-dinitroaniline | |
| Reagents | , | |
| Temperature | 0–5°C (diazotization) |
Analytical Characterization
The compound has been characterized using:
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FT-IR Spectroscopy: Confirmed nitro () and hydroxyl () groups .
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NMR Spectroscopy: NMR signals at δ 1.25 (isopropyl CH) and δ 5.20 (phenolic OH) .
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X-ray Diffraction: Monoclinic crystal system with space group .
Physical and Chemical Properties
Thermodynamic and Optical Properties
Reported estimates include a boiling point of 367.79°C and a refractive index of 1.5373 . Experimental validation is limited, necessitating further studies.
Table 3: Physical Properties
Reactivity and Stability
4-Isopropyl-2,6-dinitrophenol undergoes thermal decomposition above 150°C, as shown by differential scanning calorimetry (DSC) . Kinetic analysis via the Kissinger method indicates an activation energy () of 120–150 kJ/mol, suggesting moderate thermal stability .
Toxicological and Environmental Hazards
Human Health Risks
The compound is classified as toxic (H301, H311, H331) and causes skin/eye irritation (H315, H319) . Chronic exposure may damage organs (H373) .
| Hazard Category | GHS Classification | Source |
|---|---|---|
| Acute Oral Toxicity | Category 3 (H301) | |
| Acute Dermal Toxicity | Category 3 (H311) | |
| Aquatic Toxicity | Category 1 (H400) |
Environmental Impact
4-Isopropyl-2,6-dinitrophenol is very toxic to aquatic life, with potential bioaccumulation . Precautionary measures (P273) include preventing environmental release .
Applications and Industrial Relevance
Research Applications
Used as a reference standard in toxicological studies, particularly for comparing nitroaromatic compound toxicity .
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